molecular formula C20H21FN2O4S B2649751 4-(4-FLUOROBENZENESULFONYL)-N-(3-METHOXYPROPYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE CAS No. 823828-46-2

4-(4-FLUOROBENZENESULFONYL)-N-(3-METHOXYPROPYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2649751
CAS No.: 823828-46-2
M. Wt: 404.46
InChI Key: MDIKPTPCJKNGED-UHFFFAOYSA-N
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Description

4-(4-FLUOROBENZENESULFONYL)-N-(3-METHOXYPROPYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-FLUOROBENZENESULFONYL)-N-(3-METHOXYPROPYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropyl group.

    Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a reagent in various organic reactions.

Biology

Biologically, oxazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicinal chemistry, the compound may be explored for its potential as a therapeutic agent. Its unique structure could interact with biological targets to produce desired pharmacological effects.

Industry

Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-N-(3-METHOXYPROPYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity. The fluorobenzenesulfonyl group may enhance binding affinity, while the methoxypropyl group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-METHYLBENZENESULFONYL)-N-(3-METHOXYPROPYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
  • 4-(4-CHLOROBENZENESULFONYL)-N-(3-METHOXYPROPYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE

Uniqueness

The presence of the fluorobenzenesulfonyl group in 4-(4-FLUOROBENZENESULFONYL)-N-(3-METHOXYPROPYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE distinguishes it from other similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4S/c1-14-4-6-15(7-5-14)18-23-20(19(27-18)22-12-3-13-26-2)28(24,25)17-10-8-16(21)9-11-17/h4-11,22H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIKPTPCJKNGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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